molecular formula C15H15N3O7S B14690933 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate CAS No. 35065-81-7

2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B14690933
CAS No.: 35065-81-7
M. Wt: 381.4 g/mol
InChI Key: STQFXJNHXUDYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of nitroaniline and methylbenzenesulfonate groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the nitration of aniline to produce 2,4-dinitroaniline, followed by the reaction with ethylene oxide to form 2-(2,4-dinitroanilino)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Chemical Reactions Analysis

2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups on the aniline ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include strong nucleophiles such as hydroxide ions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate.

Scientific Research Applications

2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

35065-81-7

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2,4-dinitroanilino)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H15N3O7S/c1-11-2-5-13(6-3-11)26(23,24)25-9-8-16-14-7-4-12(17(19)20)10-15(14)18(21)22/h2-7,10,16H,8-9H2,1H3

InChI Key

STQFXJNHXUDYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.